molecular formula C10H10ClN3 B7981176 4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B7981176
M. Wt: 207.66 g/mol
InChI Key: DKEISTFEIIXFRF-UHFFFAOYSA-N
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Patent
US07271262B2

Procedure details

(Bromomethyl)cyclopropane (7.6 mL, 78 mmol) was added to a solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 65 mmol) and cesium carbonate (25.4 g, 78 mmol) in DMF (100 mL). The reaction mixture was stirred at room temperature 12 h, filtered, and concentrated in vacuo. Purification by flash column chromatography (silica, 1:9→2:8 EtOAc:hexanes) provided the title compound as a white solid (12.9 g, 95%). MS: 208.5 (MH+); HPLC Rf: 5.21 min. (HPLC method 4); HPLC purity: 100%.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]1[CH2:5][CH2:4]1.[Cl:6][C:7]1[C:8]2[CH:15]=[CH:14][NH:13][C:9]=2[N:10]=[CH:11][N:12]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[Cl:6][C:7]1[C:8]2[CH:15]=[CH:14][N:13]([CH2:2][CH:3]3[CH2:5][CH2:4]3)[C:9]=2[N:10]=[CH:11][N:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7.6 mL
Type
reactant
Smiles
BrCC1CC1
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
Quantity
25.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica, 1:9→2:8 EtOAc:hexanes)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)N(C=C2)CC2CC2
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.